PEG7 Spacer Length Provides 32 Å Extended Reach While Maintaining Sub-100 nm Hydrodynamic Radius
Biotin-PEG7-Maleimide features a PEG7 spacer with a calculated extended length of approximately 32 Å, compared to 14.4 Å for Biotin-PEG3-Maleimide and 44.8 Å for Biotin-PEG11-Maleimide. This intermediate length provides sufficient reach to access sterically hindered biotin-binding sites while maintaining a hydrodynamic radius below 5 nm, a threshold associated with reduced non-specific binding in cellular assays [1]. In contrast, shorter PEG2 and PEG3 linkers have been shown to reduce biotin-avidin binding efficiency by up to 40% in sterically constrained systems [2].
| Evidence Dimension | PEG spacer extended length |
|---|---|
| Target Compound Data | ~32 Å (PEG7) |
| Comparator Or Baseline | Biotin-PEG3-Maleimide: ~14.4 Å; Biotin-PEG11-Maleimide: ~44.8 Å |
| Quantified Difference | 2.2× longer than PEG3; 1.4× shorter than PEG11 |
| Conditions | Calculated based on PEG monomer length of 3.5 Å per ethylene oxide unit |
Why This Matters
The 32 Å spacer length balances extended reach for biotin accessibility with minimal steric bulk, reducing the risk of conjugate aggregation or altered biodistribution compared to longer PEG chains.
- [1] Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly(ethylene glycol) in drug delivery: pros and cons as well as potential alternatives. Angewandte Chemie International Edition, 49(36), 6288-6308. View Source
- [2] Wong, L. S., Khan, F., & Micklefield, J. (2009). Selective covalent protein immobilization: strategies and applications. Chemical Reviews, 109(9), 4025-4053. View Source
